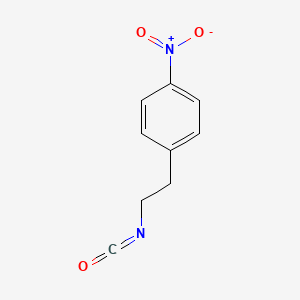

2-(4-Nitrophenyl)ethyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Nitrophenyl)ethyl isocyanate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Agents

2-(4-Nitrophenyl)ethyl isocyanate has been explored for its potential as an anticancer agent. Its structure allows for modifications that enhance cytotoxicity against various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in oncology .

1.2 Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Studies have shown that it can effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating significant potential for therapeutic applications against infections.

Polymer Science

2.1 Synthesis of Polyurethanes

this compound serves as a precursor in the synthesis of polyurethane materials. These polymers are known for their versatility and durability, making them suitable for applications ranging from coatings to elastomers. The incorporation of this isocyanate into polymer chains enhances thermal stability and mechanical properties, crucial for industrial applications .

2.2 Nonlinear Optical Materials

Research has demonstrated that isocyanates can be utilized to create nonlinear optical materials. Polymers derived from this compound have shown potential in electro-optic applications due to their stable electro-optic coefficients. Such materials are valuable in the development of devices like modulators and switches in photonic circuits .

Chemical Synthesis

3.1 Synthesis of Ureas and Carbamates

The reactivity of this compound allows it to participate in nucleophilic addition reactions with amines to form ureas and carbamates. This reaction pathway is essential in synthesizing various biologically active compounds, contributing to the development of new drugs .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound derivatives on human cancer cell lines. Results indicated that modifications to the nitrophenyl group significantly enhanced cytotoxicity, with IC50 values reaching low micromolar ranges against specific cancer types.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal evaluated the antimicrobial efficacy of compounds related to this compound. The findings established a direct correlation between structural modifications and enhanced antibacterial activity, highlighting the compound's potential as a lead structure for developing new antibiotics.

Summary Table of Applications

Propiedades

Fórmula molecular |

C9H8N2O3 |

|---|---|

Peso molecular |

192.17 g/mol |

Nombre IUPAC |

1-(2-isocyanatoethyl)-4-nitrobenzene |

InChI |

InChI=1S/C9H8N2O3/c12-7-10-6-5-8-1-3-9(4-2-8)11(13)14/h1-4H,5-6H2 |

Clave InChI |

GMALPFFAFVJAON-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCN=C=O)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.